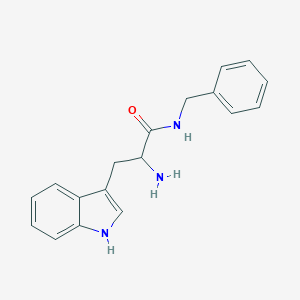![molecular formula C13H9ClN2OS B067610 6-(4-Chlorophenyl)-3-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde CAS No. 178449-64-4](/img/structure/B67610.png)
6-(4-Chlorophenyl)-3-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(4-Chlorophenyl)-3-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a heterocyclic compound that contains both nitrogen and sulfur atoms in its structure. This compound has been synthesized using various methods, and its applications in scientific research have been investigated.
Mécanisme D'action
The mechanism of action of 6-(4-Chlorophenyl)-3-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde has been studied in detail. It has been found to inhibit the activity of certain enzymes, such as topoisomerase II, which is involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage and ultimately induces apoptosis in cancer cells. The compound has also been found to inhibit the production of inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, by suppressing the activation of NF-κB signaling pathway.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been found to reduce the production of reactive oxygen species (ROS) and inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. Furthermore, this compound has been found to exhibit antiangiogenic activity by inhibiting the formation of new blood vessels.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 6-(4-Chlorophenyl)-3-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde in lab experiments is its ability to selectively inhibit the growth of cancer cells. This makes it a potential candidate for developing anticancer drugs. Additionally, this compound has been found to exhibit low toxicity towards normal cells, which is an important factor in drug development. However, one of the limitations of using this compound is its low solubility in water, which can affect its bioavailability and limit its use in certain experiments.
Orientations Futures
There are several future directions for the research on 6-(4-Chlorophenyl)-3-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde. One of the potential directions is to investigate its use as a fluorescent probe for detecting metal ions. Another direction is to study its potential use in combination with other anticancer drugs to enhance their efficacy. Furthermore, the development of more efficient synthesis methods for this compound can also be a potential future direction. Finally, the investigation of its potential use in the treatment of other diseases, such as inflammatory diseases, can also be a potential future direction.
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its unique properties. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound can lead to the development of potential drugs for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 6-(4-Chlorophenyl)-3-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde has been reported in the literature using different methods. One of the common methods involves the reaction of 4-chloroaniline, methyl isothiocyanate, and 2-methylimidazole in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to give the final product. Another method involves the reaction of 2-methylimidazole-4-carboxaldehyde with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate.
Applications De Recherche Scientifique
6-(4-Chlorophenyl)-3-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde has been investigated for its potential applications in scientific research. It has been found to exhibit anticancer activity by inhibiting the growth of cancer cells. It has also been studied for its anti-inflammatory properties, which can be useful in the treatment of various inflammatory diseases. Additionally, this compound has been investigated for its potential use as a fluorescent probe for detecting metal ions.
Propriétés
| 178449-64-4 | |
Formule moléculaire |
C13H9ClN2OS |
Poids moléculaire |
276.74 g/mol |
Nom IUPAC |
6-(4-chlorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde |
InChI |
InChI=1S/C13H9ClN2OS/c1-8-7-18-13-15-12(11(6-17)16(8)13)9-2-4-10(14)5-3-9/h2-7H,1H3 |
Clé InChI |
ITXOUUVOKRGNSM-UHFFFAOYSA-N |
SMILES |
CC1=CSC2=NC(=C(N12)C=O)C3=CC=C(C=C3)Cl |
SMILES canonique |
CC1=CSC2=NC(=C(N12)C=O)C3=CC=C(C=C3)Cl |
Synonymes |
6-(4-CHLOROPHENYL)-3-METHYLIMIDAZO[2,1-B]THIAZOLE-5-CARBOXALDEHYDE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Carbamoylmethyl 3-[benzyl(4-chlorophenyl)sulfamoyl]-4-chlorobenzoate](/img/structure/B67528.png)




![1-[(3S)-3-Methylprolyl]pyrrolidine](/img/structure/B67535.png)



![(5S)-spiro[1,3-oxazolidine-5,3'-1-azabicyclo[2.2.2]octane]-2-one](/img/structure/B67559.png)




